Naphthalen-2yl(1H-pyrrol-3-yl)methanone
Overview
Description
Naphthalen-2yl(1H-pyrrol-3-yl)methanone is an organic compound with the molecular formula C15H11NO. It is a hybrid molecule combining a naphthalene ring and a pyrrole ring, making it an interesting subject for research in organic chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2yl(1H-pyrrol-3-yl)methanone typically involves the reaction of 2-naphthaldehyde with a pyrrole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the methanone linkage .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2yl(1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methanone group to a methylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sulfuric acid or aluminum chloride as catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
Naphthalen-2yl(1H-pyrrol-3-yl)methanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Naphthalen-2yl(1H-pyrrol-3-yl)methanone in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
- Naphthalen-2-yl(1H-pyrrol-2-yl)methanone
- Naphthalen-2-yl(1H-pyrrol-4-yl)methanone
Uniqueness
Naphthalen-2yl(1H-pyrrol-3-yl)methanone is unique due to its specific structural configuration, which combines the electronic properties of both naphthalene and pyrrole rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .
Properties
IUPAC Name |
naphthalen-2-yl(1H-pyrrol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(14-7-8-16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQDJPURKURBRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CNC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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